molecular formula C4H4N2O3S B13158237 5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylicacid

5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylicacid

Cat. No.: B13158237
M. Wt: 160.15 g/mol
InChI Key: OFGYYRDRMPIGAC-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide with formic acid, followed by oxidation to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiadiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of 5-(Carboxymethyl)-1,3,4-thiadiazole-2-carboxylic acid.

Scientific Research Applications

5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group, but with a furan ring instead of a thiadiazole ring.

    2,5-Furandicarboxylic acid: A compound with similar functional groups but a different ring structure.

Uniqueness

5-(Hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H4N2O3S

Molecular Weight

160.15 g/mol

IUPAC Name

5-(hydroxymethyl)-1,3,4-thiadiazole-2-carboxylic acid

InChI

InChI=1S/C4H4N2O3S/c7-1-2-5-6-3(10-2)4(8)9/h7H,1H2,(H,8,9)

InChI Key

OFGYYRDRMPIGAC-UHFFFAOYSA-N

Canonical SMILES

C(C1=NN=C(S1)C(=O)O)O

Origin of Product

United States

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